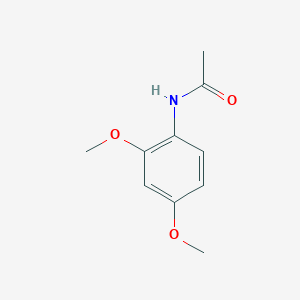

N-(2,4-Dimethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)11-9-5-4-8(13-2)6-10(9)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOPSKXVSJHFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066850 | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23042-75-3 | |

| Record name | N-(2,4-Dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23042-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023042753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,4-Dimethoxyphenyl)acetamide (CAS Number: 23042-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dimethoxyphenyl)acetamide is a substituted aromatic amide that holds potential as a versatile building block in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an in-depth analysis of its spectral characteristics. Drawing on established principles and data from structurally analogous compounds, this document offers expert insights into the expected analytical profile of N-(2,4-Dimethoxyphenyl)acetamide, its potential biological significance, and essential safety and handling protocols. This guide is intended to empower researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Chemical Identity of N-(2,4-Dimethoxyphenyl)acetamide

N-(2,4-Dimethoxyphenyl)acetamide, with the CAS number 23042-75-3, is an organic compound characterized by an acetamide group linked to a 2,4-dimethoxyphenyl ring.[1][2] Its molecular structure combines the features of an aniline derivative and a simple amide, bestowing upon it a unique set of chemical properties and potential reactivity. The presence of two methoxy groups on the phenyl ring significantly influences its electronic and solubility characteristics, making it an interesting candidate for further chemical modifications and as a scaffold in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2,4-Dimethoxyphenyl)acetamide is presented in the table below. These values are critical for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| CAS Number | 23042-75-3 | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| IUPAC Name | N-(2,4-Dimethoxyphenyl)acetamide | |

| Synonyms | 2',4'-Dimethoxyacetanilide | [2] |

Synthesis of N-(2,4-Dimethoxyphenyl)acetamide: A Validated Protocol

The most direct and widely employed method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline.[3] In the case of N-(2,4-Dimethoxyphenyl)acetamide, the logical precursor is 2,4-dimethoxyaniline. The following protocol details a robust and scalable method for the N-acetylation of 2,4-dimethoxyaniline using acetic anhydride.

Causality of Experimental Choices

-

Reactants: 2,4-Dimethoxyaniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride is a preferred acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

-

Solvent: Acetic acid is often used as a solvent as it is compatible with the reactants and facilitates the reaction without introducing competing nucleophiles. Water can also be used, often with a base to neutralize the acetic acid byproduct.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (65.3 mmol) of 2,4-dimethoxyaniline in 50 mL of glacial acetic acid.

-

Addition of Acetylating Agent: To this solution, slowly add 7.3 mL (78.4 mmol, 1.2 equivalents) of acetic anhydride with continuous stirring. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

Workup: Once the reaction is complete, pour the reaction mixture into 200 mL of cold water with stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure N-(2,4-Dimethoxyphenyl)acetamide as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(2,4-Dimethoxyphenyl)acetamide.

Analytical Characterization: A Predictive Approach

Due to the limited availability of published spectral data for N-(2,4-Dimethoxyphenyl)acetamide, this section provides a predictive analysis based on the known spectral characteristics of its constituent functional groups and structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the acetyl methyl group, and the amide N-H proton. The aromatic protons will appear as a complex splitting pattern in the aromatic region (δ 6.5-8.0 ppm). The two methoxy groups will likely appear as two sharp singlets around δ 3.8-4.0 ppm. The acetyl methyl protons will be a singlet at approximately δ 2.1 ppm. The amide proton (N-H) will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the acetamide group is expected to resonate around δ 168-170 ppm. The aromatic carbons will appear in the range of δ 100-160 ppm, with the carbons bearing the methoxy groups being the most downfield. The two methoxy carbons will have signals around δ 55-56 ppm, and the acetyl methyl carbon will be observed at approximately δ 24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2,4-Dimethoxyphenyl)acetamide will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3300-3250 (sharp, medium) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Amide I) | 1680-1650 (strong) | Stretching |

| N-H (Amide II) | 1550-1510 | Bending |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Ether) | 1250-1000 (strong) | Stretching |

The presence of a strong absorption band around 1660 cm⁻¹ for the amide carbonyl stretch is a key diagnostic feature.[4][5]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for N-(2,4-Dimethoxyphenyl)acetamide would be observed at m/z 195. The fragmentation pattern is expected to show characteristic losses. A prominent fragmentation pathway for acetanilides is the cleavage of the amide bond.

-

Key Fragment Ions:

-

m/z 153: Loss of the acetyl group (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, resulting in the 2,4-dimethoxyaniline radical cation.

-

m/z 138: Loss of the entire acetamide side chain.

-

m/z 43: The acetyl cation (CH₃CO⁺) is often a prominent peak.

-

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of N-(2,4-Dimethoxyphenyl)acetamide.[6]

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Expected Retention Time: The retention time will depend on the specific gradient and column used, but due to its moderate polarity, it will be well-retained on a C18 column.

Potential Applications in Research and Drug Development

While specific biological activities for N-(2,4-Dimethoxyphenyl)acetamide are not extensively documented, the 2,4-dimethoxyphenyl moiety is present in a variety of biologically active molecules. This suggests that N-(2,4-Dimethoxyphenyl)acetamide could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

The 2,4-Dimethoxyphenyl Scaffold in Medicinal Chemistry

Derivatives of dimethoxybenzene have been reported to exhibit a range of biological activities, including:

-

Anticancer Activity: Some compounds containing the dimethoxyphenyl moiety have shown cytotoxic effects against various cancer cell lines.[7]

-

Antioxidant Properties: The methoxy groups can donate electrons, and compounds with this scaffold may act as free radical scavengers.[8]

-

Enzyme Inhibition: The 2,4-dimethoxyphenyl ring can be a key pharmacophore for interacting with the active sites of various enzymes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of dimethoxybenzene derivatives as anticancer agents, a potential, though hypothetical, mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-(2,4-Dimethoxyphenyl)acetamide.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Conclusion

N-(2,4-Dimethoxyphenyl)acetamide is a chemical compound with clear potential as a synthetic intermediate. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. While direct experimental data is limited, the principles of organic chemistry and the known properties of related compounds allow for a robust and scientifically grounded understanding of this molecule. It is our hope that this in-depth guide will serve as a valuable resource for researchers and contribute to the advancement of chemical synthesis and drug discovery.

References

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022, December 25). YouTube. Retrieved from [Link]

- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry, 14(3), 103013.

- Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7235.

- Synthesis and Evaluation of Biologically Active Compounds

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Nguyen, T. B., et al. (2021). Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones. Organic & Biomolecular Chemistry, 19(1), 125-129.

-

Acetamide, N-(2,4-dimethoxyphenyl)-. (n.d.). US EPA. Retrieved from [Link]

-

N-(2,4-dimethoxyphenyl)acetamide. (n.d.). SIELC Technologies. Retrieved from [Link]

- Bello, M., et al. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum, 14(2-3), 216-224.

-

Mass spectrum of Acetanilide. (2021, March 24). Chegg. Retrieved from [Link]

- A one pot protocol to convert nitro-arenes into N-aryl amides. (2020). RSC Publishing.

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2237-2244.

- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2014). Journal of the American Society for Mass Spectrometry, 25(9), 1596-1604.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0200592). (n.d.). NP-MRD. Retrieved from [Link]

- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. (2025, December). BenchChem.

-

SAFETY DATA SHEET - Acetamide. (2023, March 30). PENTA. Retrieved from [Link]

- A one-pot protocol to convert nitro-arenes into N-aryl amides. (2020). RSC Advances, 10(9), 5358-5362.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy. (n.d.). University of California, Irvine. Retrieved from [Link]

- SAFETY DATA SHEET - N-(2,6-Dimethylphenyl)acetamide. (2026, March 4). LGC Standards.

- Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. (n.d.). BenchChem.

-

Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-(4-methoxy-2-methylphenyl)acetamide. (n.d.). Boron Molecular. Retrieved from [Link]

- Pterocarpin and Isoflavan Derivatives from Canavalia maritima (Aubl.) Thou. (2011).

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI.

- Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. (2025). BenchChem.

- A Novel Clay catalyst: N-Acetylation of Anilines. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-cyano-acetamide. (n.d.). BuyersGuideChem. Retrieved from [Link]

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 6).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 3. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N-(2,4-Dimethoxyphenyl)acetamide: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of N-(2,4-Dimethoxyphenyl)acetamide, a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's fundamental properties, synthesis protocols, analytical characterization, and established applications. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability.

Introduction and IUPAC Nomenclature

N-(2,4-Dimethoxyphenyl)acetamide is an aromatic organic compound classified as a substituted acetamide. Its structure is foundational to its chemical reactivity and utility. The International Union of Pure and Applied Chemistry (IUPAC) name systematically deconstructs this structure:

-

Acetamide : This is the parent structure, indicating a two-carbon amide derived from acetic acid, with the formula CH₃CONH₂.

-

N-(...) : This prefix signifies that a substituent is attached to the nitrogen atom of the acetamide group.

-

2,4-Dimethoxyphenyl : This describes the substituent attached to the nitrogen. It is a phenyl (benzene) ring with two methoxy (-OCH₃) groups located at the 2nd and 4th positions relative to the point of attachment to the amide nitrogen.

Understanding this nomenclature is the first step in appreciating the molecule's architecture and predicting its chemical behavior.

Caption: Chemical structure of N-(2,4-Dimethoxyphenyl)acetamide.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is critical for its handling, application, and analysis. The key identifiers and properties for N-(2,4-Dimethoxyphenyl)acetamide are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(2,4-Dimethoxyphenyl)acetamide | U.S. EPA[1] |

| CAS Number | 23042-75-3 | ChemicalBook[2] |

| Molecular Formula | C₁₀H₁₃NO₃ | U.S. EPA[1] |

| Molecular Weight | 195.22 g/mol | U.S. EPA[1] |

| Melting Point | 117 °C | ChemicalBook[2] |

| Appearance | Solid (form varies) | N/A |

Synthesis Protocol: N-Acetylation of 2,4-Dimethoxyaniline

The most direct and common synthesis route for N-(2,4-Dimethoxyphenyl)acetamide is the N-acetylation of 2,4-dimethoxyaniline. This reaction involves the formation of an amide bond between the amine group of the aniline derivative and an acetylating agent. Acetic anhydride is a frequently used and efficient acetylating agent for this purpose.

Causality of Experimental Choices:

-

Reactant Choice: 2,4-dimethoxyaniline provides the core aromatic structure. Acetic anhydride is a highly reactive and readily available source of the acetyl group.

-

Solvent: A polar aprotic solvent like ethyl acetate or a mild aqueous acidic medium is often used. The solvent choice is critical to ensure the solubility of the reactants while facilitating the reaction. An aqueous system with a weak acid can protonate the aniline nitrogen, modulating its reactivity and preventing side reactions.

-

Temperature Control: The reaction is exothermic. Performing the initial addition at a reduced temperature (e.g., 0-5 °C) helps to control the reaction rate and minimize the formation of byproducts. Subsequent warming to room temperature ensures the reaction proceeds to completion.

-

Work-up Procedure: The addition of water serves to quench any unreacted acetic anhydride, converting it to water-soluble acetic acid. The product, being less polar, precipitates from the aqueous solution. Filtration is a straightforward and effective method for isolating the solid crude product.

-

Purification: Recrystallization from a suitable solvent, such as ethanol, is a standard and effective technique for purifying the solid product by removing soluble impurities.[2]

Step-by-Step Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethoxyaniline (1 equivalent) in a suitable solvent (e.g., 10% aqueous acetic acid).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Product Precipitation: Slowly add cold water to the reaction mixture with vigorous stirring. The N-(2,4-Dimethoxyphenyl)acetamide product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities.

-

Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.

Caption: Workflow for the synthesis of N-(2,4-Dimethoxyphenyl)acetamide.

Analytical Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized N-(2,4-Dimethoxyphenyl)acetamide, a suite of analytical techniques should be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. For N-(2,4-Dimethoxyphenyl)acetamide, the expected signals are:

-

A singlet around 2.1-2.2 ppm corresponding to the three protons of the acetyl (CH₃) group.

-

Two singlets for the two methoxy (-OCH₃) groups, likely around 3.8-3.9 ppm.

-

Signals for the three aromatic protons on the phenyl ring, with characteristic splitting patterns (doublets, doublet of doublets) in the range of 6.4-8.2 ppm.

-

A broad singlet for the amide proton (N-H), which can appear over a wide range (typically 7.5-8.5 ppm) and may exchange with D₂O.

-

-

¹³C NMR: This provides information on the carbon skeleton. Expected signals include:

-

A signal for the acetyl methyl carbon around 24 ppm.

-

Signals for the two methoxy carbons around 55-56 ppm.

-

A series of signals in the aromatic region (100-160 ppm) for the six carbons of the phenyl ring.

-

A signal for the amide carbonyl carbon (C=O) downfield, typically around 168-170 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

N-H Stretch: A characteristic absorption band around 3300-3250 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands appearing just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): An absorption band around 1550-1530 cm⁻¹.

-

C-O-C Stretch (Ether): Strong absorptions in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (195.22 g/mol ) should be observed.

-

Fragmentation Pattern: Common fragmentation patterns may include the loss of the acetyl group or cleavage of the amide bond, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound.

-

Methodology: A reverse-phase (RP) HPLC method can be employed using a C18 column.[3] A suitable mobile phase could consist of a mixture of acetonitrile and water, potentially with an acid modifier like formic acid for mass spectrometry compatibility.[3]

-

Purity Assessment: The purity is determined by integrating the area of the peak corresponding to N-(2,4-Dimethoxyphenyl)acetamide and comparing it to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Caption: Integrated workflow for the analytical characterization of the product.

Applications and Research Significance

N-(2,4-Dimethoxyphenyl)acetamide is primarily utilized as a reactant and an intermediate in organic synthesis. Its functional groups—the amide and the electron-rich dimethoxy-substituted phenyl ring—make it a versatile building block for more complex molecules.

-

Synthesis of Halogenated Aromatic Compounds: It has been documented as a reactant for the synthesis of regioselectively halogenated aromatic compounds.[2] The methoxy groups activate the aromatic ring towards electrophilic substitution, and the amide group can direct incoming electrophiles to specific positions.

-

Pharmaceutical and Medicinal Chemistry Research: While not a drug itself, its structural motif is present in various biologically active molecules. Amide-containing compounds are ubiquitous in medicinal chemistry due to their stability and ability to participate in hydrogen bonding. The dimethoxyphenyl group is also a common feature in natural products and pharmaceutical agents. For instance, related dimethoxyphenyl structures are intermediates in the synthesis of isoquinoline alkaloids and other compounds with potential biological activities.[4][5][6]

Safety and Handling

As with all laboratory chemicals, N-(2,4-Dimethoxyphenyl)acetamide should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

References

-

Acetamide, N-(2,4-dimethoxyphenyl)- - Substance Details - SRS | US EPA. [Link]

-

Acetamide, N-(2,4-dimethoxyphenyl)- | SIELC - SIELC Technologies. [Link]

-

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]

-

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC. [Link]

-

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]-2-(2-fluorophenyl)acetamide - IUCrData. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. N-(2,4-dimethoxyphenyl)acetamide CAS#: 23042-75-3 [m.chemicalbook.com]

- 3. Acetamide, N-(2,4-dimethoxyphenyl)- | SIELC Technologies [sielc.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

N-(2,4-Dimethoxyphenyl)acetamide: Molecular Profiling, Synthesis, and Regioselective Applications in Drug Development

Executive Summary

N-(2,4-Dimethoxyphenyl)acetamide, commonly referred to as 2',4'-dimethoxyacetanilide, is a highly versatile aromatic building block utilized extensively in organic synthesis and pharmaceutical drug development. Characterized by its precise electronic distribution, this compound serves as a critical intermediate for the synthesis of complex heterocycles, including biologically active benzimidazoles and indoles [3].

This technical guide provides an authoritative analysis of its physicochemical properties, the mechanistic logic governing its reactivity, and field-proven experimental protocols for its synthesis and downstream functionalization.

Physicochemical Profiling and Quantitative Data

The structural identity of N-(2,4-Dimethoxyphenyl)acetamide is defined by an acetamido group (-NHCOCH₃) and two methoxy groups (-OCH₃) attached to a central benzene ring. The synergistic electron-donating effects of these substituents fundamentally dictate the molecule's physical properties and chemical reactivity [1].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | N-(2,4-Dimethoxyphenyl)acetamide |

| Common Synonyms | 2',4'-Dimethoxyacetanilide |

| CAS Registry Number | 23042-75-3 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Melting Point | ~117 °C (Recrystallized from ethanol) |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in dichloromethane (DCM), ethanol, and ethyl acetate; insoluble in water. |

Mechanistic Insights: Electronic Activation and Regioselectivity

In drug development, the predictable functionalization of aromatic rings is paramount. N-(2,4-Dimethoxyphenyl)acetamide is engineered for regioselective electrophilic aromatic substitution (e.g., halogenation, nitration) [2].

The Causality of Regioselectivity

The reactivity of the aromatic ring is governed by the competing directing effects of its three substituents:

-

The Acetamido Group (C1): A moderate electron-donating group (EDG) via the nitrogen lone pair, though its nucleophilicity is partially attenuated by the adjacent carbonyl group. It directs electrophiles to the ortho (C6) and para (C4 - blocked) positions.

-

The Methoxy Groups (C2 and C4): Strong EDGs that activate the ring via resonance (+M effect).

Because the C3 position is sterically hindered by the flanking C2 and C4 methoxy groups, electrophilic attack is highly disfavored there. Conversely, the C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group. This creates a localized zone of high electron density (synergistic activation), making C5 the kinetically and thermodynamically favored site for electrophilic attack. This predictable regioselectivity is crucial when synthesizing halogenated precursors for cross-coupling reactions[3].

Mechanistic logic of regioselective electrophilic substitution at the C5 position.

Experimental Workflows and Self-Validating Protocols

The following protocols are designed with built-in causality, ensuring that every reagent and operational step serves a specific, validating purpose in the synthesis and functionalization of the target molecule.

Protocol 1: Synthesis of N-(2,4-Dimethoxyphenyl)acetamide

This protocol details the acylation of 2,4-dimethoxyaniline to yield the title compound.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2,4-dimethoxyaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Acid Scavenging: Add 1.2 eq of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the acetic acid byproduct generated during acylation. This prevents the protonation of the starting aniline, which would otherwise stall the nucleophilic attack and reduce overall yield.

-

Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 eq of acetic anhydride. Causality: The low temperature controls the exothermic nature of the reaction, preventing over-acylation (di-acetylation of the amine) and minimizing thermal degradation.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Precipitation: Pour the reaction mixture into vigorously stirred ice-water. Causality: Rapid cooling in an aqueous environment drastically reduces the solubility of the hydrophobic acetamide product, forcing it to precipitate. Simultaneously, the polar TEA-hydrochloride salts and excess acetic acid remain dissolved in the aqueous phase, creating a self-purifying isolation step.

-

Purification: Isolate the crude solid via vacuum filtration. Recrystallize from hot ethanol. Causality: Ethanol's temperature-dependent solubility profile ensures the product dissolves entirely at reflux and crystallizes cleanly at 0 °C, excluding trace impurities.

Standardized workflow for the synthesis and purification of the acetamide derivative.

Protocol 2: Regioselective Halogenation (Synthesis of 5-Chloro-2,4-dimethoxyacetanilide)

Halogenated derivatives of this compound are critical for downstream palladium-catalyzed cross-coupling reactions [4].

Step-by-Step Methodology:

-

Dissolution: Dissolve N-(2,4-Dimethoxyphenyl)acetamide in anhydrous N,N-Dimethylformamide (DMF).

-

Electrophilic Addition: Slowly add 1.05 eq of N-Chlorosuccinimide (NCS) at room temperature. Causality: NCS is chosen over elemental chlorine gas because it provides a mild, controlled release of the chloronium ion (Cl⁺). This prevents poly-halogenation and ensures the reaction remains strictly localized to the highly activated C5 position.

-

Isolation: Stir for 4 hours, then quench with water to precipitate the 5-chloro derivative. Filter and wash with cold water to remove the water-soluble succinimide byproduct.

References

- ChemicalBook. "N-(2,4-dimethoxyphenyl)acetamide CAS#: 23042-75-3".

- CymitQuimica. "2',4'-Dimethoxyacetanilide".

- Semantic Scholar. "SYNTHESIS OF DIMETHOXY ACTIVATED BENZIMIDAZOLES AND BISBENZIMIDAZOLES".

- PubChem. "1,4-Benzenedipropanamide, N1,N4-bis(5-chloro-2,4-dimethoxyphenyl)-beta1,beta4-dioxo".

A Technical Guide to the Spectroscopic Characterization of N-(2,4-Dimethoxyphenyl)acetamide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-(2,4-Dimethoxyphenyl)acetamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The insights provided herein are grounded in established spectroscopic principles and supported by data from closely related molecules, offering a robust framework for the characterization of this and similar chemical entities.

Introduction

N-(2,4-Dimethoxyphenyl)acetamide, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol , is a member of the acetamide family.[1][2] Its structure, featuring a substituted aromatic ring, an amide linkage, and methoxy groups, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, purity, and for elucidating its role in chemical reactions. This guide will delve into the theoretical underpinnings of each spectroscopic technique and apply them to the practical analysis of N-(2,4-Dimethoxyphenyl)acetamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(2,4-Dimethoxyphenyl)acetamide, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of a sample like N-(2,4-Dimethoxyphenyl)acetamide would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 600 MHz instrument, for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to encompass all expected proton resonances.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals, including quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of N-(2,4-Dimethoxyphenyl)acetamide in CDCl₃ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet (broad) | 1H | N-H (Amide) |

| ~ 8.0 | Doublet | 1H | Aromatic H (C6-H) |

| ~ 6.4 - 6.5 | Multiplet | 2H | Aromatic H (C3-H, C5-H) |

| ~ 3.85 | Singlet | 3H | O-CH ₃ (C4-OCH₃) |

| ~ 3.80 | Singlet | 3H | O-CH ₃ (C2-OCH₃) |

| ~ 2.15 | Singlet | 3H | C(=O)-CH ₃ |

Causality Behind Predictions:

-

The amide proton (N-H) is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

The aromatic protons will be split due to coupling with their neighbors. The proton at the C6 position is deshielded by the adjacent amide group and will appear as a doublet. The protons at C3 and C5 will be in a more complex region due to coupling with each other and with the C6 proton.

-

The two methoxy groups are in different chemical environments and are therefore expected to have slightly different chemical shifts.

-

The acetyl methyl group will be a sharp singlet, typically found around 2 ppm.

¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of N-(2,4-Dimethoxyphenyl)acetamide in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (Amide) |

| ~ 158 | C 4-O (Aromatic) |

| ~ 148 | C 2-O (Aromatic) |

| ~ 122 | C 1-N (Aromatic) |

| ~ 120 | C 6 (Aromatic) |

| ~ 104 | C 5 (Aromatic) |

| ~ 99 | C 3 (Aromatic) |

| ~ 56.0 | O-C H₃ (C4-OCH₃) |

| ~ 55.5 | O-C H₃ (C2-OCH₃) |

| ~ 24 | C H₃ (Acetyl) |

Causality Behind Predictions:

-

The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

The aromatic carbons attached to the electron-donating oxygen atoms (C2 and C4) will be significantly shielded and appear at higher fields compared to the other aromatic carbons.[4]

-

The chemical shifts of the methoxy carbons are characteristic and typically appear around 55-56 ppm.[5]

-

The acetyl methyl carbon is the most shielded carbon and will appear at the highest field.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a solid sample like N-(2,4-Dimethoxyphenyl)acetamide, the KBr pellet method is common.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum of N-(2,4-Dimethoxyphenyl)acetamide is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretch | Amide |

| ~ 3050 | C-H stretch | Aromatic |

| ~ 2950, 2850 | C-H stretch | Aliphatic (CH₃) |

| ~ 1670 | C=O stretch (Amide I) | Amide |

| ~ 1600, 1580, 1480 | C=C stretch | Aromatic Ring |

| ~ 1530 | N-H bend (Amide II) | Amide |

| ~ 1250, 1050 | C-O stretch | Aryl ether |

Causality Behind Predictions:

-

The N-H stretching vibration of the secondary amide is a prominent feature in the 3300 cm⁻¹ region.[5]

-

The strong absorption around 1670 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching).[5]

-

The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1530 cm⁻¹.

-

The aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1480 cm⁻¹ region.

-

The C-O stretching vibrations of the two aryl ether groups will produce strong absorptions in the fingerprint region, typically between 1250 and 1050 cm⁻¹.[6]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile solid like N-(2,4-Dimethoxyphenyl)acetamide, LC-MS with electrospray ionization (ESI) is a common technique.[2]

-

Ionization: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

MS Spectral Analysis (Predicted)

-

Molecular Ion: In an ESI-MS experiment, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 196.

-

Fragmentation Pattern: Under EI conditions or with in-source fragmentation in ESI, several characteristic fragment ions could be observed. The fragmentation is likely to occur at the amide bond and the ether linkages.

Expected Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for N-(2,4-Dimethoxyphenyl)acetamide in EI-MS.

IV. Integrated Spectroscopic Analysis Workflow

The conclusive identification of N-(2,4-Dimethoxyphenyl)acetamide relies on the synergistic interpretation of all three spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Workflow for the integrated spectroscopic analysis of N-(2,4-Dimethoxyphenyl)acetamide.

Conclusion

The spectroscopic characterization of N-(2,4-Dimethoxyphenyl)acetamide is a multi-faceted process that requires the careful application and interpretation of NMR, IR, and MS data. This guide has provided a detailed, technically grounded overview of the expected spectroscopic data for this compound, supported by established principles and comparative data from related molecules. By following the outlined experimental protocols and analytical reasoning, researchers can confidently identify and characterize N-(2,4-Dimethoxyphenyl)acetamide, ensuring the integrity of their chemical research and development endeavors.

References

-

N-(3,6-dimethoxy-2-nitrophenyl)acetamide - MDPI. (2026, March 10). Retrieved from [Link]

-

N-(3,6-dimethoxy-2-nitrophenyl)acetamide - Preprints.org. (2026, February 28). Retrieved from [Link]

-

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - PubChem. Retrieved from [Link]

-

N-(3,6-dimethoxy-2- nitrophenyl)acetamide - Preprints.org. (2026, February 28). Retrieved from [Link]

-

13C-{1H} NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). - ResearchGate. Retrieved from [Link]

-

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - IUCrData. (2021, January 5). Retrieved from [Link]

-

2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868 - PubChem. Retrieved from [Link]

-

Acetamide, N-(2,4-dimethylphenyl)- - the NIST WebBook. Retrieved from [Link]

-

Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide | European Journal of Chemistry. (2022, December 15). Retrieved from [Link]

-

N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem. Retrieved from [Link]

-

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

-

Acetamide, N-(2,4-dimethoxyphenyl)- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]

-

2-chloro-N-(2,4-dimethoxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [Link]

-

Acetamide, N-(2,4-dimethoxyphenyl)- | SIELC - SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

The FT-IR spectrum of the o-acetamide. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 1-(2-Methoxybenzylidene) - CORE. Retrieved from [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. Retrieved from [Link]

-

Acetamide, N-(2-methoxyphenyl)- - the NIST WebBook. Retrieved from [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. Retrieved from [Link]

-

13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. Retrieved from [Link]

Sources

Potential Biological Activity of N-(2,4-Dimethoxyphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The quest for novel, highly selective therapeutic agents frequently relies on the hybridization of proven pharmacophores. N-(2,4-Dimethoxyphenyl)acetamide represents a highly versatile structural scaffold that merges the electron-rich properties of a dimethoxy-substituted benzene ring with the hydrogen-bonding capacity of an acetamide linker.

This technical whitepaper provides an in-depth analysis of the potential biological activities of N-(2,4-Dimethoxyphenyl)acetamide derivatives. By examining the established pharmacological profiles of its constituent moieties—specifically, the anti-inflammatory and analgesic properties of acetamides, and the antioxidant, antimicrobial, and cytotoxic properties of dimethoxybenzenes—this guide establishes a rational framework for the development, screening, and validation of these derivatives in modern drug discovery.

Structural Rationale & Pharmacophore Logic

The biological efficacy of N-(2,4-Dimethoxyphenyl)acetamide derivatives is fundamentally driven by their structural topology. The molecule acts as a bipartite pharmacophore:

-

The Acetamide Linker: The amide bond provides a semi-rigid hinge that dictates the spatial orientation of the molecule. Crucially, the carbonyl oxygen serves as a potent hydrogen-bond acceptor, while the amide nitrogen acts as a hydrogen-bond donor. This dual capacity is essential for anchoring the molecule within the hydrophilic pockets of target enzymes, such as the Arg120 residue in Cyclooxygenase-2 (COX-2) 1[1].

-

The 2,4-Dimethoxyphenyl Ring: The methoxy groups at the ortho and para positions are strong electron-donating groups (EDGs) via resonance. This enriches the π -electron cloud of the phenyl ring, significantly enhancing π−π stacking interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in the hydrophobic binding sites of kinases and inflammatory enzymes. Furthermore, the lipophilicity imparted by the methoxy groups enhances cellular membrane permeability, a critical factor for intracellular targets.

Caption: Pharmacophore features of N-(2,4-Dimethoxyphenyl)acetamide driving biological activity.

Mechanistic Pathways of Biological Activity

Anti-inflammatory Activity (COX-2 Selective Inhibition)

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity. Acetamide derivatives have been heavily investigated as selective COX-2 inhibitors and analgesics because their structural geometry allows them to selectively enter the wider hydrophobic side-pocket of the COX-2 active site 2[2].

Simultaneously, dimethoxybenzene derivatives (such as methyleugenol) have been proven to directly suppress COX-2 expression and block the arachidonate cascade, drastically reducing the synthesis of Prostaglandin E2 (PGE2) 3[3]. The hybridization of these two moieties in N-(2,4-Dimethoxyphenyl)acetamide creates a highly potent, synergistic anti-inflammatory profile.

Caption: COX-2 inflammatory signaling pathway and targeted inhibition by acetamide derivatives.

Anticancer and Cytotoxic Potential

Recent pharmacological screenings have demonstrated that phenylacetamide derivatives act as potent anticancer agents. For instance, specific fluorophenyl-N-phenylacetamide derivatives have shown significant in vitro cytotoxicity against the PC3 (prostate carcinoma) cell line, often outperforming or matching reference drugs like imatinib 4[4].

Furthermore, the dimethoxybenzene scaffold is frequently utilized in the design of potent enzyme inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) and other kinases implicated in cancer progression 5[5]. The primary mechanism of action involves the induction of intracellular stress, leading to mitochondrial depolarization and subsequent caspase-mediated apoptosis.

Caption: Proposed intracellular apoptosis signaling pathway induced by acetamide derivatives.

Quantitative Benchmarking: Extrapolated Data

To guide hit-to-lead optimization, the following table synthesizes quantitative benchmark data derived from the isolated pharmacophores (acetamides and dimethoxybenzenes). These values represent the target IC50 ranges researchers should aim for when synthesizing novel N-(2,4-Dimethoxyphenyl)acetamide derivatives.

| Scaffold Class | Target / Cell Line | Primary Mechanism of Action | Typical IC50 Range | Reference Scaffold Source |

| Acetamide Derivatives | COX-2 Enzyme | Competitive active-site inhibition | 0.20 µM – 5.0 µM | Modified Indomethacin Amides[1] |

| Phenylacetamides | PC3 (Prostate Cancer) | Apoptosis induction | 40.0 µM – 80.0 µM | Fluorophenyl-N-phenylacetamides[4] |

| Dimethoxybenzenes | FGFR / Kinases | ATP-competitive kinase inhibition | 1.5 µM – 15.0 µM | Eugenol / Methyleugenol analogs[5] |

| Dimethoxybenzenes | MCF-7 (Breast Cancer) | Mitochondrial depolarization | 3.0 µM – 100.0 µM | Bromo-methoxyphenyl derivatives[5] |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of N-(2,4-Dimethoxyphenyl)acetamide derivatives must follow rigorous, self-validating workflows.

Caption: Step-by-step experimental workflow for evaluating the biological activity of derivatives.

Protocol 1: Cell-Free Cyclooxygenase-2 (COX-2) Fluorometric Inhibition Assay

This protocol evaluates the direct anti-inflammatory potential of the synthesized derivatives.

-

Step 1: Reagent Preparation. Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for COX peroxidase activity).

-

Step 2: Compound Pre-incubation. Add the N-(2,4-Dimethoxyphenyl)acetamide derivative (dissolved in DMSO, final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation) to the enzyme solution. Incubate at 37°C for 15 minutes.

-

Causality & Rationale: Pre-incubation is critical. It allows the inhibitor sufficient time to navigate the hydrophobic channel and form stable hydrogen bonds with Arg120/Tyr355 before it has to compete with the endogenous substrate.

-

-

Step 3: Reaction Initiation. Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) simultaneously.

-

Step 4: Kinetic Readout. Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. The peroxidase activity of COX-2 converts ADHP to the highly fluorescent resorufin in the presence of PGG2.

-

System Validation Parameters:

-

Positive Control: Celecoxib must yield an IC50 between 0.04 µM and 0.42 µM.

-

Assay Quality: Calculate the Z'-factor using vehicle control (DMSO) and positive control wells. The assay is only valid if Z' > 0.5.

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol screens for the anticancer potential of the derivatives against target cell lines (e.g., PC3, MCF-7).

-

Step 1: Cell Seeding. Seed PC3 cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow cell adhesion.

-

Step 2: Compound Treatment. Aspirate the media and replace it with fresh media containing serial dilutions of the derivative (e.g., 1 µM to 100 µM). Incubate for 48 hours.

-

Step 3: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality & Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. This directly couples metabolic viability to a quantifiable colorimetric readout. Dead or apoptotic cells cannot perform this reduction.

-

-

Step 4: Solubilization & Readout. Aspirate the media carefully, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

-

System Validation Parameters:

-

Negative Control: Untreated cells (100% viability baseline).

-

Positive Control: Imatinib or Doxorubicin (must fall within established historical IC50 ranges for the specific passage of PC3 cells).

-

References

- 2-(4-Fluorophenyl)

- The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers Source: BenchChem URL

- An Overview of New Acetamide Derivatives in COX-II Inhibitors Source: Galaxy Publication URL

- Synthesis and analgesic activity of some acetamide derivatives Source: Taylor & Francis Online URL

- Source: National Institutes of Health (NIH)

Sources

- 1. galaxypub.co [galaxypub.co]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibitory Effect of Methyleugenol on IgE-Mediated Allergic Inflammation in RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Discovery, Synthesis, and Mechanistic Applications of N-(2,4-Dimethoxyphenyl)acetamide: A Technical Guide

Executive Summary

N-(2,4-Dimethoxyphenyl)acetamide (CAS 23042-75-3), commonly referred to as 2',4'-dimethoxyacetanilide, is a highly versatile aromatic building block utilized extensively in organic synthesis and pharmaceutical development[1]. Characterized by a unique electronic landscape—driven by two electron-donating methoxy groups and a moderately activating acetamido moiety—this compound serves as an ideal scaffold for regioselective functionalization. This technical guide explores the historical context, structural logic, and validated synthetic protocols for this critical intermediate, alongside its modern applications in drug discovery.

Historical Context and Evolution

The development of acetanilides originated in the late 19th century when simple aniline derivatives were first explored for their antipyretic and analgesic properties. Because free anilines exhibited significant methemoglobinemia-inducing toxicity, acetylation became a standard strategy to improve safety profiles (yielding compounds like paracetamol).

The synthesis of 2',4'-dimethoxyacetanilide represented a structural evolution aimed at modulating the electronic properties of the aromatic ring. Historically, it was developed as a highly functionalized precursor for complex heterocyclic systems, particularly in the synthesis of dimethoxy-activated benzothiazoles and benzimidazoles[2]. In contemporary medicinal chemistry, this scaffold has gained renewed prominence. Recent patent literature highlights its utility as a critical intermediate in the development of novel SARS-CoV-2 inhibitors, where its specific steric geometry and electronic properties provide essential binding interactions within the viral 3CL protease active site[3].

Structural Logic & Chemical Causality

The reactivity of N-(2,4-Dimethoxyphenyl)acetamide is strictly governed by the synergistic electronic effects of its substituents:

-

Strong Activation (+R Effect): The methoxy (-OMe) groups at positions 2 and 4 strongly activate the aromatic ring via resonance, directing incoming electrophiles to their respective ortho and para positions.

-

Reactivity Tempering: The primary amine of 2,4-dimethoxyaniline is highly susceptible to oxidative degradation and polyhalogenation. Converting it to an acetamido (-NHAc) group slightly reduces the electron density on the nitrogen (due to the electron-withdrawing nature of the carbonyl group). This modification tames the overall reactivity of the ring.

-

Steric Hindrance: The bulky acetamido group at position 1 sterically blocks the adjacent ortho position (position 6).

The Result: This precise electronic and steric tuning allows for strictly regioselective electrophilic aromatic substitution (e.g., halogenation) at the 5-position, a transformation that is notoriously difficult to control in unprotected anilines[1].

Mechanistic pathway of regioselective electrophilic aromatic substitution on the scaffold.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following methodologies are designed with built-in validation checkpoints.

Protocol 1: Synthesis of N-(2,4-Dimethoxyphenyl)acetamide

Objective: Convert 2,4-dimethoxyaniline to its acetamide derivative while preventing di-acetylation.

-

Preparation: Dissolve 10.0 g (65.3 mmol) of 2,4-dimethoxyaniline in 50 mL of dichloromethane (DCM). Add 1.2 equivalents of pyridine to act as an acid scavenger.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Acyl transfer is highly exothermic; strict thermal control prevents thermal runaway and suppresses the formation of unwanted di-acetylated byproducts.

-

Addition: Add 7.4 mL (78.3 mmol) of acetic anhydride dropwise over 30 minutes.

-

Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) mobile phase. The disappearance of the amine starting material (which is fluorescent under shortwave UV and ninhydrin positive) indicates reaction completion.

-

Workup: Quench with 50 mL of saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from hot ethanol. Validation: The purified product must exhibit a sharp melting point at 117 °C[1], confirming the complete removal of unreacted starting material and solvent impurities.

Protocol 2: Regioselective Bromination at the 5-Position

Objective: Introduce a bromine atom exclusively at the 5-position for downstream cross-coupling applications[1].

-

Preparation: Dissolve 5.0 g (25.6 mmol) of N-(2,4-Dimethoxyphenyl)acetamide in 30 mL of N,N-Dimethylformamide (DMF). Cool to 0 °C.

-

Electrophile Generation: Slowly add 4.78 g (26.8 mmol) of N-Bromosuccinimide (NBS) in small portions. Causality: NBS is specifically chosen over elemental bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine. This kinetic control strictly limits the reaction to mono-bromination and maximizes regioselectivity at the sterically accessible, electronically activated 5-position.

-

Propagation: Stir for 4 hours at room temperature.

-

Workup & Validation: Pour the mixture into rapidly stirring ice water. The product, 5-bromo-N-(2,4-dimethoxyphenyl)acetamide, will precipitate as a white solid. Filter and wash with cold water. Validation: Confirm purity via LC-MS and ¹H-NMR (specifically noting the disappearance of the aromatic proton signal corresponding to the 5-position).

Workflow of synthesis and downstream application of N-(2,4-Dimethoxyphenyl)acetamide.

Applications in Advanced Drug Discovery

The halogenated and nitrated derivatives of N-(2,4-Dimethoxyphenyl)acetamide serve as versatile electrophiles in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations are foundational in synthesizing dimethoxy-activated benzimidazoles, which exhibit potent immunomodulatory and antitumor properties[2]. Furthermore, structural derivatives of this acetamide have been heavily utilized in the generation of covalent viral inhibitors. By appending reactive warheads (such as α-ketoacyls or diketoacyls) to the core scaffold, researchers have successfully developed compounds that covalently bind to the catalytic cysteine of the SARS-CoV-2 3CL protease, effectively halting viral replication[3].

Quantitative Data Summary

Table 1: Physicochemical Properties of N-(2,4-Dimethoxyphenyl)acetamide

| Property | Value | Method / Condition |

| Molecular Formula | C₁₀H₁₃NO₃ | - |

| Molecular Weight | 195.22 g/mol | - |

| CAS Number | 23042-75-3 | - |

| Melting Point | 117 °C | Ethanol recrystallization validation[1] |

| Boiling Point | ~350.3 °C | Predicted |

| Density | 1.144 g/cm³ | Predicted |

Table 2: Reaction Metrics for Acetylation and Downstream Functionalization

| Reaction Step | Reagents | Typical Yield (%) | Target Purity (%) | Key Quality Attribute (KQA) |

| Acetylation | 2,4-Dimethoxyaniline, Ac₂O | 95 - 98 | >99.0 | Absence of di-acetylated byproduct |

| Bromination | Scaffold, NBS, DMF | 88 - 92 | >98.5 | Complete regioselectivity at C-5 |

| Nitration | Scaffold, HNO₃, Ac₂O | 59 - 90 | >95.0 | Selective nitration at C-5/C-6[2] |

References

- ChemicalBook. "N-(2,4-dimethoxyphenyl)acetamide CAS#: 23042-75-3".

- Google Patents. "WO2021219089A1 - Sars-cov-2 inhibitors having covalent modifications for treating coronavirus infections".

- Semantic Scholar. "SYNTHESIS OF DIMETHOXY ACTIVATED BENZIMIDAZOLES AND BISBENZIMIDAZOLES".

Sources

An In-depth Technical Guide to the Safe Handling of N-(2,4-Dimethoxyphenyl)acetamide

Chemical and Physical Properties

N-(2,4-Dimethoxyphenyl)acetamide is a derivative of acetamide with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1] Its structure includes a phenyl ring with two methoxy groups and an acetamide functional group. Understanding these properties is foundational to anticipating its behavior and potential reactivity.

| Property | Value | Source |

| CAS Number | 23042-75-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Physical State | Solid (presumed based on related compounds) | N/A |

Hazard Identification and GHS Classification

Based on data from structurally similar acetamide compounds, N-(2,4-Dimethoxyphenyl)acetamide should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are anticipated:

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[2][3]

-

Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[2][3]

-

Carcinogenicity (Category 2) - H351: Suspected of causing cancer (based on some related acetamides).[4]

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed (based on some related acetamides).[3]

A "Warning" signal word is appropriate for this substance.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, robust engineering controls and appropriate personal protective equipment are essential.

Engineering Controls

-

Ventilation: All handling of N-(2,4-Dimethoxyphenyl)acetamide should be conducted in a well-ventilated area.[2] A chemical fume hood is strongly recommended, especially when working with powders or generating dust.[5]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[2][3] A face shield may be necessary for operations with a higher risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]

-

Minimize dust generation and accumulation.[2]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][3]

-

Use appropriate tools to handle the substance and avoid direct contact.

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed when not in use.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

-

Consider storing in a locked cabinet or a restricted-access area.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

-

Minor Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep or vacuum up the spilled solid, avoiding dust generation.

-

Place the material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

-

-

Major Spills:

-

Evacuate the area and alert emergency responders.

-

Prevent the spill from entering drains or waterways.

-

Caption: Workflow for responding to a spill of N-(2,4-Dimethoxyphenyl)acetamide.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and nitrogen oxides, may be generated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Do not allow the chemical to enter drains or waterways.[3]

Toxicological Information

While specific toxicological data for N-(2,4-Dimethoxyphenyl)acetamide is limited, information from related compounds suggests the following potential health effects:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[2][3] Ingestion may be harmful.[3]

-

Chronic Effects: Some related acetamides are suspected of causing cancer.[4] Prolonged or repeated exposure may cause damage to organs.

Experimental Protocol: Weighing and Dissolving N-(2,4-Dimethoxyphenyl)acetamide

This protocol outlines a standard procedure for safely weighing and dissolving the solid compound.

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE (lab coat, safety glasses, and nitrile gloves).

-

Prepare a clean, tared weigh boat and a labeled vessel for the solution.

-

-

Weighing:

-

Inside the fume hood, carefully transfer the desired amount of N-(2,4-Dimethoxyphenyl)acetamide from the stock container to the weigh boat using a clean spatula.

-

Minimize any dust generation during transfer.

-

Record the exact weight.

-

-

Dissolving:

-

Place a stir bar in the labeled vessel.

-

Carefully add the weighed solid to the vessel.

-

Add the desired solvent to the vessel while it is still in the fume hood.

-

Place the vessel on a stir plate and stir until the solid is completely dissolved.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces.

-

Dispose of the weigh boat and any other contaminated disposable materials in the appropriate solid waste container.

-

Wash hands thoroughly after completing the procedure.

-

Caption: Step-by-step workflow for safely weighing and dissolving the compound.

Conclusion

N-(2,4-Dimethoxyphenyl)acetamide is a chemical that requires careful handling due to its potential hazards. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize risks and maintain a safe working environment. Always consult available safety data for structurally related compounds and perform a thorough risk assessment before beginning any new experimental work.

References

-

Angene Chemical. Safety Data Sheet - N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. [Link]

-

New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]

-

Loba Chemie. ACETAMIDE FOR SYNTHESIS. [Link]

-

U.S. Environmental Protection Agency. Acetamide, N-(2,4-dimethoxyphenyl)- - Substance Details. [Link]

Sources

Introduction: The Analytical Significance of N-(2,4-Dimethoxyphenyl)acetamide

An In-depth Technical Guide to the Predicted Collision Cross Section of N-(2,4-Dimethoxyphenyl)acetamide

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the predicted collision cross section (CCS) of the small molecule N-(2,4-Dimethoxyphenyl)acetamide. It is intended for researchers, scientists, and drug development professionals who utilize ion mobility-mass spectrometry (IM-MS) and require accurate molecular characterization.

N-(2,4-Dimethoxyphenyl)acetamide is a chemical compound with established applications as a reactant in the synthesis of regioselectively halogenated aromatic compounds[1]. Its characterization is crucial for quality control and reaction monitoring. Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 23042-75-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| SMILES | COC1=CC(OC)=C(NC(C)=O)C=C1 | [3] |

| InChI Key | PUOPSKXVSJHFJF-UHFFFAOYSA-N | [2] |

In modern analytical workflows, particularly within pharmaceutical and metabolomics research, moving beyond simple mass-to-charge (m/z) identification is critical. The three-dimensional structure of a molecule dictates its function and interactions. Ion Mobility Spectrometry (IMS) provides a powerful means to probe this structure in the gas phase.

The Collision Cross Section (CCS): A Molecular Fingerprint